molecular formula C16H16O3 B142457 Benzyl Benzyloxyacetate CAS No. 30379-54-5

Benzyl Benzyloxyacetate

Cat. No. B142457
CAS RN: 30379-54-5
M. Wt: 256.3 g/mol
InChI Key: KCPVWBOETWMIKR-UHFFFAOYSA-N
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Description

Benzyl benzyloxyacetate (BBA) is an organic compound that is widely used in the scientific research community. It has a wide range of applications, from biochemical and physiological research to medicinal and pharmacological research.

Scientific Research Applications

1. Chemical Synthesis and Safer Alternatives

Benzyl benzyloxyacetate is integral in the field of chemical synthesis. An efficient method for preparing benzyloxyacetic acids, of which this compound is a derivative, involves the reaction of chloroacetic acid with benzyl alcohol. This method, described by Linn et al. (2008), provides a safer alternative to using pyrophoric bases like sodium hydride, thus enhancing safety in chemical synthesis processes (Linn, Kuethe, Peng, & Yasuda, 2008).

2. Tissue Engineering and Biomedical Applications

This compound derivatives, particularly in the form of esterified hyaluronic acid (HA), have found significant applications in tissue engineering and regenerative medicine. Abatangelo et al. (2020) discuss the role of HA derivatives in various medical fields, including ophthalmology, skin remodeling, and cancer therapy. The esterification of HA with benzyl alcohol, for example, allows the production of water-insoluble polymers useful in wound-covering and as scaffolds in tissue engineering (Abatangelo, Vindigni, Avruscio, Pandis, & Brun, 2020).

3. Analytical and Environmental Studies

In the environmental and analytical spheres, this compound derivatives like benzyl alcohol are investigated for their absorption kinetics and potential as local anesthetics (Wilson & Martin, 1999). Such studies contribute to understanding the environmental impact and human exposure levels of these compounds (Wilson & Martin, 1999).

Safety and Hazards

Benzyl Benzyloxyacetate warrants specific safety protocols. While it’s not classified as a severely hazardous compound, exposure to large amounts or prolonged exposure may cause skin and eye irritation . Adequate safety gear such as gloves, protective clothing, and eye protection are recommended when handling this compound .

Future Directions

While specific future directions for Benzyl Benzyloxyacetate are not mentioned in the search results, there are indications of ongoing research in the field of imidazole and benzimidazole-based drugs, which could potentially include this compound .

Biochemical Analysis

Biochemical Properties

It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as Benzyl Benzyloxyacetate, are activated toward free radical attack . This suggests that this compound could potentially interact with enzymes, proteins, and other biomolecules in a manner that involves the transfer or sharing of electrons.

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzylic compounds can undergo free radical reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. It is known that the effects of a compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the biosynthetic pathways for benzyl acetate and eugenol, compounds with similar structures to this compound, belong to the broader phenylpropene metabolic pathway . This suggests that this compound may be involved in similar metabolic pathways.

properties

IUPAC Name

benzyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVWBOETWMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302773
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30379-54-5
Record name NSC153413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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